Allopregna-5,16-diene-20-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

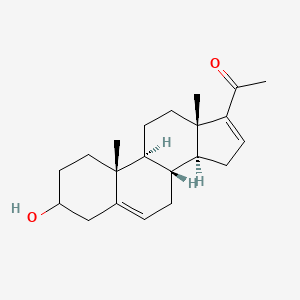

Allopregna-5,16-diene-20-one, also known as this compound, is a useful research compound. Its molecular formula is C21H30O2 and its molecular weight is 314.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical and Biological Properties

Chemical Structure:

- Molecular Formula: C21H30O2

- Molecular Weight: 314.5 g/mol

Allopregna-5,16-diene-20-one is a derivative of progesterone and exhibits properties that are significant in both endocrine functions and neuroactive roles. It is known to interact with GABA_A receptors, influencing neurotransmission and providing potential therapeutic effects.

Neuropharmacology

This compound has been studied for its neuroactive properties:

- GABAergic Modulation: It enhances GABA_A receptor activity, which is crucial for inhibitory neurotransmission in the brain. This property suggests potential applications in treating anxiety disorders and epilepsy by modulating neuronal excitability .

- Ethanol Sensitivity: Research indicates that this compound may alter sensitivity to ethanol by affecting GABAergic transmission, which could have implications for understanding alcohol use disorders .

Endocrinology

The compound is involved in various hormonal pathways:

- Anabolic Effects: this compound exhibits anabolic properties similar to other anabolic steroids. It has been investigated for its potential use in treating muscle-wasting diseases by promoting protein synthesis and nitrogen retention .

- Hormonal Regulation: It plays a role in the synthesis of other steroids and may influence reproductive health and hormone balance .

Therapeutic Uses

The therapeutic potential of this compound includes:

- Muscle Wasting Diseases: Its anabolic effects are being explored for use in conditions such as cachexia or sarcopenia, where muscle loss is prevalent .

- Neuroprotection: The neuroprotective effects attributed to its interaction with GABA_A receptors suggest possible applications in neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Morrow et al., 2006 | Ethanol Sensitivity | Found that allopregnanolone modulates sensitivity to ethanol through GABA_A receptors. |

| Biggio et al., 2007 | Neuroactive Steroids | Discussed the role of allopregnanolone in enhancing GABAergic transmission, suggesting therapeutic avenues for anxiety and seizure disorders. |

| Helms et al., 2012 | Neurosteroid Influence | Highlighted the impact of allopregnanolone on neurotransmitter release, indicating its importance in synaptic modulation. |

Propiedades

Fórmula molecular |

C21H30O2 |

|---|---|

Peso molecular |

314.5 g/mol |

Nombre IUPAC |

1-[(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15?,16-,18-,19-,20-,21+/m0/s1 |

Clave InChI |

YLFRRPUBVUAHSR-SRJGTTDWSA-N |

SMILES isomérico |

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C |

SMILES canónico |

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Sinónimos |

3-hydroxy-5,16-pregnadien-20-one 80-574 compound |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.